Glycyclamide

Vue d'ensemble

Description

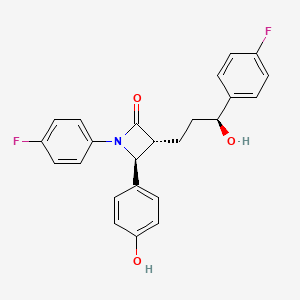

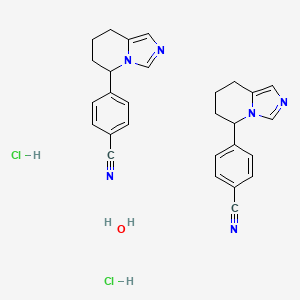

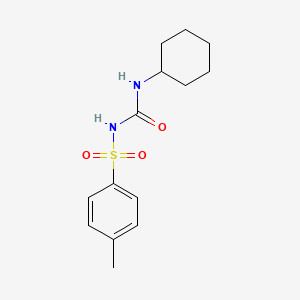

Glycyclamide, also known as tolcyclamide, is a cyclohexyl-containing sulfonylurea compound with antihyperglycemic activity. It is closely related to tolbutamide, with a cyclohexyl ring in place of the butyl group. This compound is used primarily as an antidiabetic medication to treat type 2 diabetes by increasing the release of insulin from the pancreas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycyclamide can be synthesized through the reaction of cyclohexylamine with p-toluenesulfonyl isocyanate. The reaction typically occurs under mild conditions, with the cyclohexylamine acting as a nucleophile, attacking the isocyanate group to form the desired sulfonylurea compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Glycyclamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonylurea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonylurea derivatives.

Applications De Recherche Scientifique

Glycyclamide has several scientific research applications, including:

Chemistry: Used as a model compound to study sulfonylurea chemistry and reactivity.

Biology: Investigated for its effects on insulin release and pancreatic beta-cell function.

Medicine: Studied for its potential use in treating type 2 diabetes and its effects on blood glucose levels.

Industry: Used in the development of new antidiabetic drugs and formulations

Mécanisme D'action

Glycyclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells. This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, leading to an increase in intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolbutamide: Similar structure but with a butyl group instead of a cyclohexyl ring.

Glipizide: More potent sulfonylurea with a different substituent pattern.

Glibenclamide: Another sulfonylurea with a different structure and higher potency

Uniqueness

Glycyclamide is unique due to its cyclohexyl ring, which imparts different pharmacokinetic and pharmacodynamic properties compared to other sulfonylureas. It is less potent than glipizide but offers an alternative for patients who may not respond well to other sulfonylureas .

Propriétés

Numéro CAS |

664-95-9 |

|---|---|

Formule moléculaire |

C14H20N2O3S |

Poids moléculaire |

296.39 g/mol |

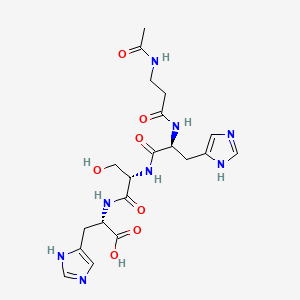

Nom IUPAC |

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

Clé InChI |

RIGBPMDIGYBTBJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Apparence |

Solid powder |

melting_point |

175.0 °C |

Autres numéros CAS |

664-95-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

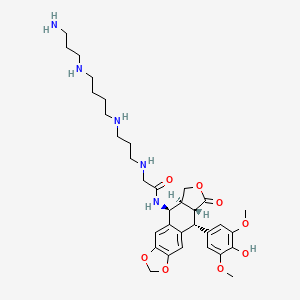

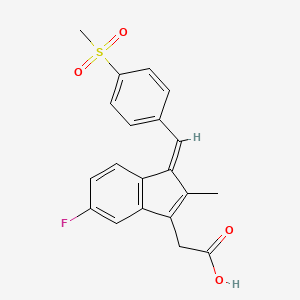

![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

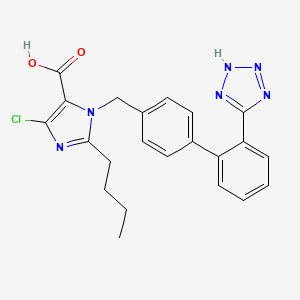

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)